Cas no 1806932-66-0 (5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
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- Inchi: 1S/C7H4ClF2NO2/c8-4-1-11-7(13)5(6(9)10)3(4)2-12/h1-2,6H,(H,11,13)
- InChI Key: BIPQBQKSVQVFLY-UHFFFAOYSA-N
- SMILES: ClC1=CNC(C(C(F)F)=C1C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 323
- Topological Polar Surface Area: 46.2
- XLogP3: 0.4
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029053276-500mg |
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806932-66-0 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029053276-250mg |
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806932-66-0 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029053276-1g |
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806932-66-0 | 97% | 1g |
$3,129.00 | 2022-03-31 |
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde Related Literature
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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4. Back matter
Additional information on 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
Comprehensive Overview of 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS No. 1806932-66-0)
5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS No. 1806932-66-0) is a highly specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and functional groups, has garnered attention for its potential in drug discovery and material science. Its molecular structure, featuring a chloro substituent, a difluoromethyl group, and a hydroxyl moiety, makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced bioavailability and metabolic stability. Researchers are particularly interested in 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde for its role in developing novel antimicrobial agents and herbicides. The incorporation of fluorine atoms into organic molecules often improves their lipophilicity and binding affinity, making this compound a valuable asset in medicinal chemistry.
The synthesis of 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde involves multi-step reactions, including halogenation and oxidation processes. Its aldehyde functionality allows for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening. This adaptability aligns with the growing trend of fragment-based drug design, where small molecular fragments are used to build potent inhibitors or modulators.
Environmental and sustainability concerns have also influenced the research around this compound. Scientists are exploring greener synthetic routes to produce 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde with reduced waste and energy consumption. The use of catalytic methods and biocatalysts is gaining traction, addressing the need for eco-friendly chemical processes.
From an industrial perspective, 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde is a key intermediate in the production of advanced crop protection chemicals. Its ability to act as a precursor for fungicides and insecticides underscores its importance in modern agriculture. With the global push toward sustainable farming practices, this compound is poised to play a pivotal role in developing next-generation agrochemicals.
Analytical characterization of 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the purity and consistency of the compound, which is critical for its application in sensitive research areas. Quality control protocols are rigorously followed to meet the standards of academic and industrial laboratories.
In conclusion, 5-Chloro-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS No. 1806932-66-0) represents a fascinating intersection of chemistry, biology, and environmental science. Its multifaceted applications and potential for innovation make it a compound of enduring interest to researchers worldwide. As the scientific community continues to explore its capabilities, this molecule is likely to contribute to breakthroughs in both human health and agricultural productivity.
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